molecular formula C7H6IN3 B13668994 7-Iodoimidazo[1,2-a]pyridin-2-amine

7-Iodoimidazo[1,2-a]pyridin-2-amine

Cat. No.: B13668994
M. Wt: 259.05 g/mol
InChI Key: SXTWMYCLOIMFCA-UHFFFAOYSA-N
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Description

7-Iodoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 7th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with appropriate halogenated ketones. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core, followed by iodination at the 7th position using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. The use of metal-free conditions and environmentally benign reagents is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodoimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison: 7-Iodoimidazo[1,2-a]pyridin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to other imidazo[1,2-a]pyridines, the iodine substituent can enhance the compound’s ability to participate in halogen bonding and increase its lipophilicity, potentially improving its pharmacokinetic properties .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

7-iodoimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C7H6IN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2

InChI Key

SXTWMYCLOIMFCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1I)N

Origin of Product

United States

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